N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
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Overview
Description
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyridazine ring and a xanthene ring . Pyridazine is a basic aromatic ring that consists of four carbon atoms and two adjacent nitrogen atoms . Xanthene is a tricyclic compound that forms the core of many fluorescent dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and xanthene rings, along with various functional groups including a methylsulfonyl group and a carboxamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the aromatic rings could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-33(30,31)23-15-14-20(27-28-23)16-10-12-17(13-11-16)26-25(29)24-18-6-2-4-8-21(18)32-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYWBUFQQDLUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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